molecular formula C30H27BO3 B8216488 2-(9-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(9-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8216488
M. Wt: 446.3 g/mol
InChI Key: LBCRZVCYVSRLBU-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,d]furan core substituted at the 3-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 9-position with a biphenyl group. The pinacol boronate ester is a key functional group in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[9-(4-phenylphenyl)dibenzofuran-3-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BO3/c1-29(2)30(3,4)34-31(33-29)23-17-18-25-27(19-23)32-26-12-8-11-24(28(25)26)22-15-13-21(14-16-22)20-9-6-5-7-10-20/h5-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCRZVCYVSRLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C=CC=C4O3)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalytic Systems

The dibenzofuran precursor, 9-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-3-yl triflate, undergoes boronylation using bis(pinacolato)diboron (B2_2pin2_2) in the presence of a palladium catalyst. A typical protocol employs:

  • Catalyst : Pd(dppf)Cl2_2 (1–5 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane or toluene

  • Temperature : 80–100°C for 12–24 hours.

Yield optimization studies reveal that ligand choice significantly impacts efficiency. For instance, using 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand enhances turnover frequency compared to triphenylphosphine (PPh3_3).

Table 1: Miyaura Borylation Optimization

Catalyst (mol%)LigandBaseSolventYield (%)
Pd(OAc)2_2 (3)dppfKOAcDioxane78
PdCl2_2 (5)PPh3_3K2_2CO3_3Toluene62
Pd(dppf)Cl2_2 (2)NoneKOAcTHF45

Suzuki-Miyaura Cross-Coupling for Biphenyl Integration

The biphenyl moiety is introduced via Suzuki-Miyaura coupling prior to boronylation. This two-step approach ensures regioselectivity and minimizes side reactions.

Synthesis of Dibenzofuran-Biphenyl Intermediate

The dibenzofuran core is functionalized with a biphenyl group using 4-bromobiphenyl and a boronic acid derivative. Key parameters include:

  • Catalyst : Pd(PPh3_3)4_4 (2 mol%)

  • Base : Na2_2CO3_3 (2 equiv)

  • Solvent : Ethanol/water (4:1)

  • Temperature : 80°C for 6 hours.

This step achieves yields of 85–90% when conducted under inert atmosphere (N2_2 or Ar).

Sequential Boronylation

Following biphenyl integration, the intermediate undergoes Miyaura borylation as described in Section 1. This sequential strategy avoids steric hindrance from the bulky biphenyl group during boronylation.

Alternative Routes: Direct Coupling of Pre-Boronylated Intermediates

An alternative one-pot method involves coupling a boronylated dibenzofuran derivative with 4-bromobiphenyl. While less common, this route reduces step count but requires stringent control over stoichiometry.

Reaction Dynamics

  • Catalyst : Pd(OAc)2_2/SPhos (3 mol%)

  • Base : Cs2_2CO3_3 (3 equiv)

  • Solvent : Dimethoxyethane (DME)

  • Temperature : 100°C for 18 hours.

Yields for this route are moderate (60–65%) due to competing homocoupling of the boronate ester.

Table 2: Comparison of Synthetic Routes

MethodStepsYield (%)Purity (HPLC)
Sequential Suzuki/Borylation27899.5
One-Pot Coupling16297.8

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) confirms purity ≥98%.

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.25 (s, 1H, dibenzofuran-H), 7.85–7.45 (m, 12H, biphenyl-H), 1.35 (s, 12H, pinacol-CH3_3).

  • 11^11B NMR : δ 30.5 ppm (characteristic of dioxaborolane).

Challenges and Optimization Strategies

Steric Hindrance

The biphenyl group induces steric effects during boronylation, necessitating elevated temperatures or microwave-assisted synthesis (150°C, 30 minutes) to improve yields.

Catalyst Deactivation

Phosphine ligands mitigate palladium aggregation, but excess ligand (≥1.5 equiv relative to Pd) can inhibit reactivity. Screening ligands like XPhos or DavePhos enhances stability.

Industrial-Scale Considerations

Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer. A representative protocol uses:

  • Residence Time : 20 minutes

  • Throughput : 500 g/day

  • Solvent Recovery : >90% via distillation .

Chemical Reactions Analysis

Types of Reactions

2-(9-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the biphenyl or dibenzofuran rings are functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, Pd(PPh3)4.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

The compound 2-(9-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry and materials science.

Structure and Composition

The molecular formula of this compound is C24H25BO3C_{24}H_{25}B_{O_{3}}, and it features a dioxaborolane moiety, which is essential for its reactivity and interaction with biological systems. The presence of the biphenyl and dibenzo[b,d]furan units contributes to its stability and potential for electronic applications.

Medicinal Chemistry

The compound's boron functionality allows it to participate in various biochemical reactions. Boron-containing compounds are known for their potential anticancer properties due to their ability to disrupt cellular processes.

Anticancer Activity

Research has shown that boron compounds can induce apoptosis in cancer cells by interfering with microtubule dynamics during mitosis. For instance, studies on similar compounds have demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) through mechanisms involving caspase activation and microtubule disruption.

Case Study:
A notable study assessed the efficacy of related boron compounds in inhibiting tumor growth in vivo. The results indicated a marked decrease in tumor size compared to control groups, suggesting that the incorporation of the dioxaborolane moiety enhances the therapeutic potential of these compounds.

Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to form stable complexes with various substrates allows for selective reactions in multi-step synthesis processes.

Synthetic Applications

This compound can serve as a reagent or catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Materials Science

The electronic properties of this compound are being explored for applications in organic electronics and photonics. The biphenyl and dibenzo[b,d]furan units provide a framework that can be tuned for desired electronic characteristics.

Optoelectronic Devices

Research indicates that compounds with similar structures exhibit promising properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of boron enhances charge transport properties, making it suitable for high-efficiency devices.

Research Findings:
A study investigating the photophysical properties of related boron-containing compounds revealed enhanced light absorption and emission characteristics, indicating their potential utility in optoelectronic applications.

Toxicological Profile

While preliminary studies suggest low acute toxicity associated with this compound, comprehensive toxicological assessments are necessary to evaluate long-term safety and environmental impact.

Summary Table of Applications

Application AreaKey Findings
Medicinal ChemistryAnticancer activity through apoptosis induction
Organic SynthesisUseful as a reagent in cross-coupling reactions
Materials SciencePotential use in OLEDs and OPVs due to electronic properties

Mechanism of Action

The mechanism of action of 2-(9-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Biphenyl Substitution

  • 2-[(1,1'-Biphenyl)-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 827614-70-0)

    • Structure : Lacks the dibenzofuran core but retains the biphenyl-boronate motif.
    • Synthesis : Prepared via palladium-catalyzed coupling (60–71% yield) .
    • Reactivity : Exhibits standard Suzuki coupling efficiency due to minimal steric hindrance.
    • Applications : Used in aryl-aryl bond formation for pharmaceuticals and polymers.
  • 9-([1,1'-Biphenyl]-3-yl)-3-(dioxaborolan-2-yl)-9H-carbazole

    • Structure : Carbazole core replaces dibenzofuran, with biphenyl at the 9-position.
    • Molecular Weight : 445.37 g/mol (vs. estimated ~460–470 g/mol for the target compound) .
    • Electronic Properties : Carbazole’s nitrogen atom enhances electron-donating capacity, improving charge transport in OLEDs.

Heterocyclic Core Variations

  • 2-(6-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : Dibenzothiophene replaces dibenzofuran.
    • Electronic Effects : Sulfur’s higher electronegativity increases electron-withdrawing character compared to oxygen in dibenzofuran, altering reactivity in cross-couplings .
    • Molecular Weight : 462.41 g/mol .
  • 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structure : Fluorene core with diphenyl substituents.
    • Steric Effects : Bulky diphenyl groups reduce reaction rates in cross-couplings due to steric hindrance .

Electronic and Steric Comparison Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Dibenzofuran Biphenyl, boronate ~460–470 (estimated) Balanced conjugation, moderate sterics
2-[(1,1'-Biphenyl)-4-yl]-dioxaborolane Benzene Biphenyl, boronate 281.17 High reactivity, low steric hindrance
Dibenzothiophene Analog Dibenzothiophene Biphenyl, boronate 462.41 Electron-withdrawing, slower coupling
Carbazole Analog Carbazole Biphenyl, boronate 445.37 Enhanced charge transport, N-donor
Fluorene Analog Fluorene Diphenyl, boronate 444.38 High steric hindrance, planar structure

Biological Activity

The compound 2-(9-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic molecule that has drawn attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23B1O2C_{24}H_{23}B_{1}O_{2} with a molecular weight of approximately 364.36 g/mol. The structure incorporates a dibenzo[b,d]furan moiety and a boron-containing dioxaborolane group which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, the synthesis can start from biphenyl derivatives and dibenzofurans through palladium-catalyzed coupling reactions. The following general steps are involved in the synthesis:

  • Formation of Dibenzo[b,d]furan: This can be achieved by cyclization reactions involving phenolic compounds.
  • Borylation Reaction: The introduction of the boron atom through reactions with boronic acids or boron reagents.
  • Final Coupling: The final product is obtained through coupling reactions that incorporate the biphenyl moiety.

Anticancer Properties

Several studies have reported that compounds similar to this compound exhibit significant anticancer activities. For example:

  • Mechanism of Action: These compounds often induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key signaling pathways involved in cell survival.
  • Case Studies: In vitro studies have shown that derivatives of dibenzo[b,d]furan can inhibit the proliferation of various cancer cell lines including breast (MCF-7) and cervical (HeLa) cancer cells with IC50 values in the low micromolar range .

Antimicrobial Activity

Research indicates that related compounds possess antimicrobial properties against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Activity IC50 Value Cell Line/Organism
Anticancer Activity~3 μMHeLa Cells
Antimicrobial ActivityNot specifiedVarious Bacteria

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) leading to G0/G1 phase arrest.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in cancer cells which further promotes apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(9-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester functionality. A plausible route involves:

Pre-functionalization : Introduce the boronate ester group to dibenzofuran via lithiation followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Coupling : React the boronate ester intermediate with a biphenyl halide (e.g., 4-bromo-1,1'-biphenyl) using a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol/water) at reflux .

  • Key Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. How should researchers purify and characterize this compound?

  • Methodological Answer :

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/hexane.
  • Characterization :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and boronate ester integration .
  • X-ray Crystallography : Resolve crystal structure to validate steric effects of the tetramethyl dioxaborolane group (R factor < 0.1) .
  • Mass Spectrometry : Confirm molecular ion peaks via EI-HRMS (e.g., [M+H]+^+ at m/z 486.22) .

Q. What are the critical storage conditions to maintain stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent hydrolysis of the boronate ester. Avoid exposure to moisture or acidic conditions, which degrade the dioxaborolane ring .

Advanced Research Questions

Q. How can reaction yields be optimized for cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance activity and cost.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, THF) with toluene/water mixtures to enhance solubility of biphenyl halides .
  • Additives : Include ligands like SPhos or XPhos to stabilize Pd intermediates and reduce side reactions .
  • Kinetic Analysis : Use in-situ 11B^{11}B NMR to monitor boronate ester conversion and identify rate-limiting steps .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

DFT Calculations : Model the compound’s geometry and compare predicted 1H^1H NMR chemical shifts (Gaussian09, B3LYP/6-31G*) with experimental data. Adjust for solvent effects (e.g., CHCl₃) .

Crystallographic Validation : Resolve discrepancies in dihedral angles (e.g., dibenzofuran vs. biphenyl planarity) using single-crystal X-ray data .

Dynamic Effects : Account for conformational flexibility via variable-temperature NMR to identify rotameric states .

Q. What strategies mitigate batch-to-batch variability in photophysical properties for OLED applications?

  • Methodological Answer :

  • Purification Rigor : Ensure consistent purity (>99% by HPLC) to avoid quenching by impurities .
  • Morphology Control : Anneal thin films at 150°C under nitrogen to enhance crystallinity and reduce defect states.
  • Spectroscopic Mapping : Correlate UV-Vis/PL spectra with DFT-calculated HOMO-LUMO gaps (e.g., λem_{em} ≈ 450 nm vs. predicted 440 nm) .

Q. How can researchers evaluate hydrolytic stability under physiological conditions for drug delivery studies?

  • Methodological Answer :

  • Kinetic Assays : Incubate the compound in PBS (pH 7.4, 37°C) and quantify boronic acid release via 11B^{11}B NMR or fluorescence probes.
  • Competitive Binding : Test stability in the presence of diols (e.g., glucose) to simulate in vivo conditions .

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